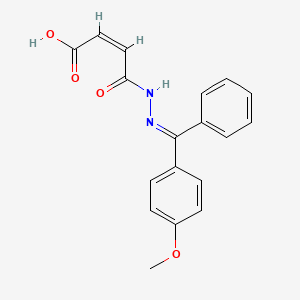
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) typically involves the reaction of maleic acid with hydrazine derivatives. One common method involves the condensation of maleic acid with 4-methoxybenzaldehyde phenylhydrazone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Reduced forms of the hydrazide group, potentially leading to amines.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (Z)-, mono((bis(4-(dimethylamino)phenyl)methylene)hydrazide)
- 2-Butenedioic acid (Z)-, mono((4-methoxyphenyl)methylene)hydrazide)
Uniqueness
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) is unique due to the presence of both a methoxy group and a phenylmethylene moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
160549-42-8 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(Z)-4-[(2E)-2-[(4-methoxyphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-9-7-14(8-10-15)18(13-5-3-2-4-6-13)20-19-16(21)11-12-17(22)23/h2-12H,1H3,(H,19,21)(H,22,23)/b12-11-,20-18+ |
InChI Key |
TYLPNIGEQLIOTA-ZQXPJFHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/NC(=O)/C=C\C(=O)O)/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















